3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile
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Overview
Description
3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile is a chemical compound with the molecular formula C15H9ClN2O and a molecular weight of 268.7. This compound is characterized by the presence of a chloropyridine ring and a benzonitrile group, connected through a conjugated enone system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone system to an alcohol.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s enone system can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-chloropyridine: Similar in structure but lacks the benzonitrile group.
3-Acetylpyridine: Contains a pyridine ring with an acetyl group but does not have the chloropyridine or benzonitrile groups.
Uniqueness
3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile is unique due to its conjugated enone system and the presence of both chloropyridine and benzonitrile groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
3-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-15-9-13(6-7-18-15)14(19)5-4-11-2-1-3-12(8-11)10-17/h1-9H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGXWBAOCSROZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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